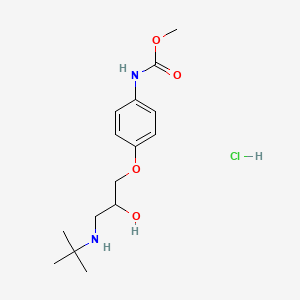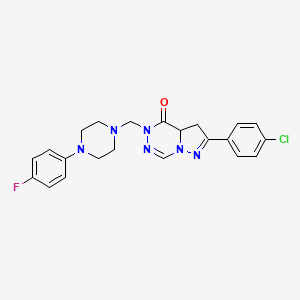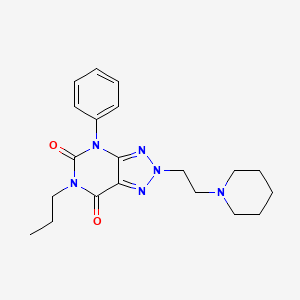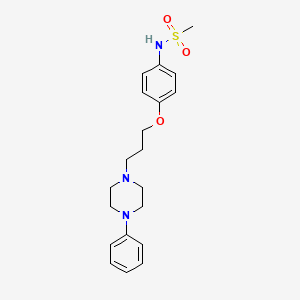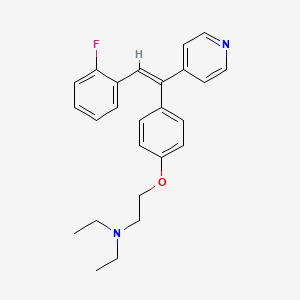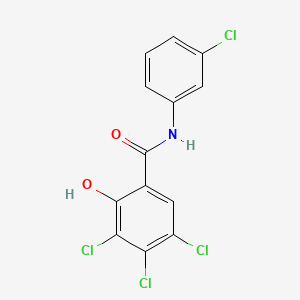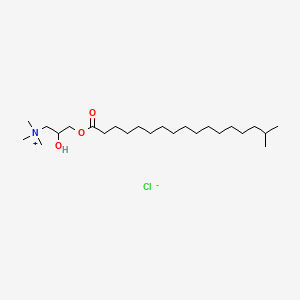
(2-Hydroxy-3-((1-oxoisooctadecyl)oxy)propyl)trimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxy-3-((1-oxoisooctadecyl)oxy)propyl)trimethylammonium chloride: is a quaternary ammonium compound with the molecular formula C24H50ClNO3 and a molecular weight of 436.1117. This compound is known for its surfactant properties and is commonly used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of reactant concentrations, temperature, and pressure to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Hydroxy-3-((1-oxoisooctadecyl)oxy)propyl)trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to yield different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and silver nitrate can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2-Hydroxy-3-((1-oxoisooctadecyl)oxy)propyl)trimethylammonium chloride is used as a surfactant in the synthesis of nanoparticles and other advanced materials .
Biology: In biological research, this compound is employed in cell culture studies to enhance cell membrane permeability and facilitate the delivery of genetic material into cells .
Medicine: In medicine, it is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents .
Industry: Industrially, it is used in the formulation of detergents, fabric softeners, and antistatic agents due to its surfactant properties .
Wirkmechanismus
The mechanism of action of (2-Hydroxy-3-((1-oxoisooctadecyl)oxy)propyl)trimethylammonium chloride involves its interaction with cell membranes, leading to increased permeability. This is achieved through the disruption of lipid bilayers, allowing for the efficient delivery of molecules into cells. The molecular targets include phospholipids in the cell membrane, and the pathways involved are primarily related to membrane transport and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium chloride: Known for its use in detergents and fabric softeners.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Uniqueness: (2-Hydroxy-3-((1-oxoisooctadecyl)oxy)propyl)trimethylammonium chloride is unique due to its specific structure, which imparts distinct surfactant properties and makes it particularly effective in applications requiring enhanced membrane permeability and stability .
Eigenschaften
CAS-Nummer |
94689-36-8 |
|---|---|
Molekularformel |
C24H50ClNO3 |
Molekulargewicht |
436.1 g/mol |
IUPAC-Name |
[2-hydroxy-3-(16-methylheptadecanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C24H50NO3.ClH/c1-22(2)18-16-14-12-10-8-6-7-9-11-13-15-17-19-24(27)28-21-23(26)20-25(3,4)5;/h22-23,26H,6-21H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LOJKHTICHSIPFU-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




